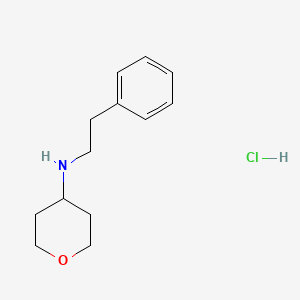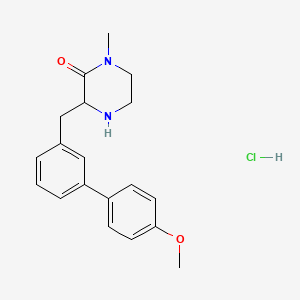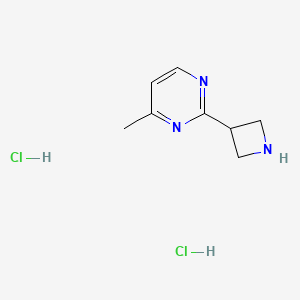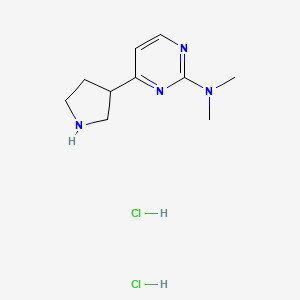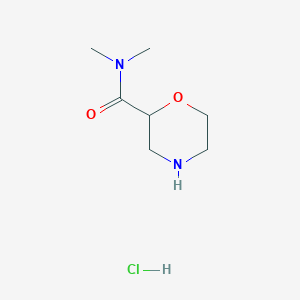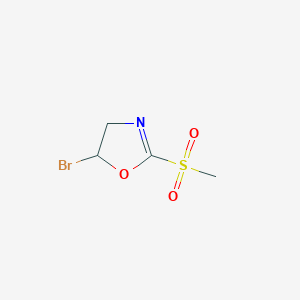
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “5-Bromo” part indicates the presence of a bromine atom at the 5th position of the ring, and “2-(methylsulfonyl)” suggests a methylsulfonyl (CH3-SO2-) group at the 2nd position .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole” would likely involve a five-membered ring containing an oxygen atom and a nitrogen atom, with a bromine atom attached at the 5th position and a methylsulfonyl group at the 2nd position .Scientific Research Applications
Antioxidant Activity
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole derivatives, such as those isolated from the marine red alga Rhodomela confervoides, demonstrate potent antioxidant activities. These compounds are effective in scavenging free radicals, suggesting their potential use in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).
Synthetic Applications
This compound serves as a useful scaffold for synthetic chemistry, particularly in the synthesis of extended oxazoles. Its reactivity with various alkyl halides and the subsequent desulfonylation processes are significant in creating diverse synthetic compounds, including the anti-inflammatory drug Oxaprozin (Patil & Luzzio, 2016).
Cytotoxic and Antimicrobial Activity
Derivatives of 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole have shown promising biological activities, including cytotoxic, antibacterial, and antifungal properties. This highlights their potential as leads for developing new therapeutic agents (Sumangala et al., 2012).
Covalent Inhibition in Drug Discovery
3-bromo-4,5-dihydrooxazole derivatives have been explored for their ability to target specific protein cysteines, a key strategy in covalent probe and drug discovery. They show selective engagement with reactive cysteine residues in the human proteome, making them valuable tools for covalent ligand discovery (Byun et al., 2023).
Gold Catalysis in Synthesis
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole has been used in gold catalysis for the synthesis of 2,5-disubstituted oxazoles. This process highlights the utility of this compound in catalytic synthetic pathways, contributing to the field of organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).
Agricultural Applications
Derivatives containing the 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole moiety have shown significant antibacterial activities against pathogens like Xanthomonas oryzae, which causes rice bacterial leaf blight. This indicates their potential use in agricultural pest management (Shi et al., 2015).
Safety And Hazards
Future Directions
The future directions for research on a compound like “5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on improving its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
properties
IUPAC Name |
5-bromo-2-methylsulfonyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3S/c1-10(7,8)4-6-2-3(5)9-4/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLDYSVKNDRJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NCC(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

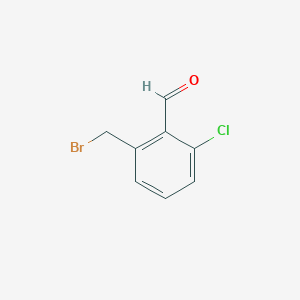
![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)
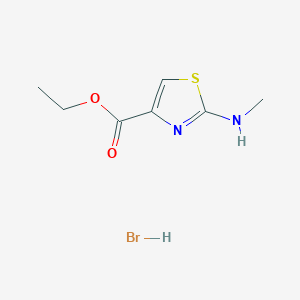
![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)
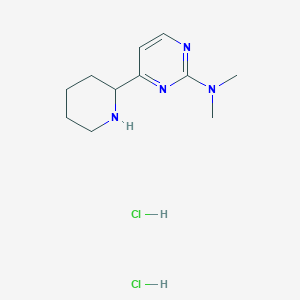
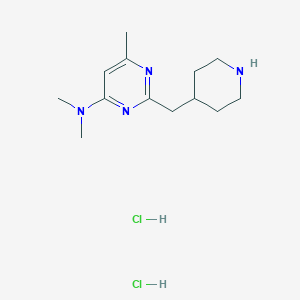
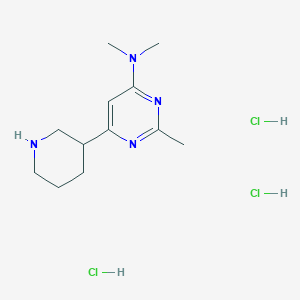

![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
